Ethyl 6-oxo-1,3-diazinane-4-carboxylate
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Overview
Description
Ethyl 6-oxo-1,3-diazinane-4-carboxylate is a heterocyclic compound that contains a diazinane ring with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-1,3-diazinane-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an ester-containing reagent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-1,3-diazinane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or substituted compounds. These derivatives can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
Ethyl 6-oxo-1,3-diazinane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-1,3-diazinane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 6-oxo-1,3-diazinane-4-carboxylate is unique due to its specific diazinane ring structure and the presence of an ethyl ester group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H12N2O3 |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 6-oxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-2-12-7(11)5-3-6(10)9-4-8-5/h5,8H,2-4H2,1H3,(H,9,10) |
InChI Key |
QIAHPPABHKCOPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)NCN1 |
Origin of Product |
United States |
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